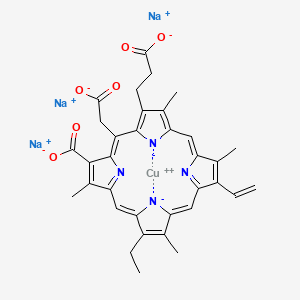

Chlorophyllin, coppered trisodium salt

Description

BenchChem offers high-quality Chlorophyllin, coppered trisodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chlorophyllin, coppered trisodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C34H29CuN4Na3O6 |

|---|---|

Molecular Weight |

722.1 g/mol |

IUPAC Name |

copper;trisodium;18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethylporphyrin-22,24-diide-2-carboxylate |

InChI |

InChI=1S/C34H34N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;+2;3*+1/p-5 |

InChI Key |

QDAAKTODRKELHM-UHFFFAOYSA-I |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C(=C5C(=C(C(=N5)C=C1[N-]2)C)C(=O)[O-])CC(=O)[O-])CCC(=O)[O-])C)C(=C3C=C)C)C.[Na+].[Na+].[Na+].[Cu+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Dicopper Chloride Trihydroxide (CAS 11006-34-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of Dicopper Chloride Trihydroxide, also known by the CAS number 11006-34-1 and often referred to as tribasic copper chloride (TBCC) or copper oxychloride. This inorganic compound, with the chemical formula Cu₂(OH)₃Cl, is a green crystalline solid of significant interest across multiple scientific and industrial domains. Its utility stems from a unique combination of low water solubility and high bioavailability of copper ions, making it a cornerstone in agricultural applications as a fungicide and bactericide.[1][2] Furthermore, it serves as a nutritional supplement in animal feed and a precursor in the synthesis of other copper compounds.[1] This document delves into its fundamental physicochemical properties, complex structural chemistry, analytical characterization methodologies, and critical safety protocols, offering a holistic resource for professionals engaging with this compound.

Physicochemical Properties

The efficacy and application of Dicopper Chloride Trihydroxide are directly governed by its distinct physical and chemical characteristics. Its extremely low solubility in water is paramount to its function as a persistent, slow-release fungicide on plant surfaces.[1][2] The compound is generally stable under ambient conditions but will decompose at elevated temperatures.[3]

A summary of its core properties is presented below for rapid reference and comparison.

| Property | Value | Source(s) |

| Chemical Formula | Cu₂(OH)₃Cl | [1][4] |

| Molecular Weight | 213.56 g/mol | [3][4] |

| Appearance | Green or bluish-green crystalline solid/powder | [1][3][5] |

| Odor | Odorless | [3] |

| Density | 3.72 - 3.78 g/cm³ | [1][5] |

| Melting Point | Decomposes above 220-250 °C (428-482 °F) | [4][6] |

| Solubility in Water | Practically insoluble (<0.00001 mg/L at pH 7) | [1][5] |

| Solubility (Other) | Insoluble in organic solvents; Soluble in acids | [2][4] |

| pH (1% aq. dilution) | ~7.6 | [3] |

Structural Chemistry and Polymorphism

A critical aspect of Dicopper Chloride Trihydroxide is its existence in several polymorphic crystal forms.[1][4] These polymorphs share the same chemical formula but differ in their crystal lattice arrangement, which can influence their stability and reactivity. The four known naturally occurring mineral forms are:

Atacamite is the most common and stable polymorph under most ambient conditions.[4] The crystal structures are complex, typically featuring layers of copper(II) ions in distorted octahedral coordination with hydroxide and chloride ligands.[1][7] This distortion is a classic example of the Jahn-Teller effect, common in Cu(II) complexes.[1] The specific polymorph obtained during synthesis can be controlled by reaction conditions, and their differentiation is crucial for material characterization.[4]

Analytical Characterization Workflow

Accurate identification and quantification of Dicopper Chloride Trihydroxide and its polymorphs are essential for quality control and research applications. A multi-technique approach is often necessary for comprehensive characterization.

Characterization workflow for Dicopper Chloride Trihydroxide.

Experimental Protocols

-

Rationale: XRD is the most definitive technique for identifying crystalline phases. Each polymorph of Cu₂(OH)₃Cl produces a unique diffraction pattern based on its crystal lattice structure.

-

Methodology:

-

Grind the sample to a fine, homogeneous powder using an agate mortar and pestle to ensure random crystal orientation.

-

Mount the powder onto a zero-background sample holder.

-

Place the sample holder into the diffractometer.

-

Collect a diffraction pattern over a suitable 2θ range (e.g., 10-70°) using Cu Kα radiation.

-

Compare the resulting diffractogram against reference patterns from crystallographic databases (e.g., ICDD) for atacamite, paratacamite, etc., to identify the phase(s) present.

-

-

Rationale: Iodometric titration is a classic, cost-effective, and reliable method for quantifying the copper content in a sample.[8] It is suitable for routine quality control where high-end instrumentation is not required.

-

Methodology:

-

Accurately weigh approximately 0.5 g of the technical grade sample into a beaker.[8]

-

Dissolve the sample in 25 mL of 1:1 hydrochloric acid.[8]

-

Carefully neutralize the solution with ammonia until a precipitate just begins to form, then re-acidify with acetic acid.

-

Add an excess of potassium iodide (KI) solution. The Cu²⁺ ions will oxidize the iodide (I⁻) to iodine (I₂), forming a brownish solution.

-

Titrate the liberated iodine with a standardized sodium thiosulfate (Na₂S₂O₃) solution until the brown color fades to a pale yellow.

-

Add a few drops of starch indicator, which will turn the solution dark blue.

-

Continue the titration dropwise with Na₂S₂O₃ until the blue color disappears. This is the endpoint.

-

Calculate the percentage of copper based on the volume and concentration of the titrant used.

-

-

Rationale: For determining low-level copper concentrations, such as residues in soil or water, or for analyzing trace impurities like lead (Pb) and cadmium (Cd) in the technical material, AAS offers superior sensitivity and precision compared to titration.[8][9]

-

Methodology:

-

Sample Digestion: Accurately weigh a sample and digest it using a strong acid mixture (e.g., nitric acid) to bring all copper into an aqueous solution.[8]

-

Standard Preparation: Prepare a series of standard solutions with known copper concentrations.[8]

-

Instrumental Analysis: Aspirate the blank, standards, and digested sample solutions into the AAS instrument.

-

Measure the absorbance of each solution at the characteristic wavelength for copper (typically 324.7 nm).

-

Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

-

Determine the copper concentration in the sample solution from the calibration curve and calculate the original concentration in the solid material.

-

Thermal Stability and Decomposition

Understanding the thermal behavior of Dicopper Chloride Trihydroxide is crucial for safe storage and for its use as a precursor in synthesizing other materials, such as copper oxides.

-

Decomposition Pathway: Upon heating, the compound decomposes. The final products depend on the atmosphere and temperature. Generally, decomposition begins above 220 °C.[6][10] In an inert atmosphere or air, the decomposition typically proceeds via the loss of water and hydrogen chloride, ultimately forming copper(II) oxide (CuO).[3][11]

-

2Cu₂(OH)₃Cl(s) → 4CuO(s) + 2HCl(g) + 2H₂O(g)

-

-

Analytical Technique (TGA): Thermogravimetric Analysis (TGA) is the primary method used to study this process. A TGA experiment involves heating a small sample on a microbalance in a controlled atmosphere and recording the mass loss as a function of temperature. The resulting curve reveals the decomposition temperatures and stoichiometry of the reaction.

Safety, Handling, and Environmental Considerations

Dicopper Chloride Trihydroxide presents moderate hazards that necessitate careful handling and adherence to safety protocols.

-

Human Health: The compound is harmful if swallowed and may cause irritation to the skin and eyes.[3][5] Inhalation of dust should be avoided.[3][5] Ingestion can lead to gastroenteritis, with symptoms including vomiting.[5][12]

-

Personal Protective Equipment (PPE): When handling the powder, appropriate PPE, including safety glasses or goggles, gloves, and a dust mask or respirator, should be worn to prevent contact and inhalation.[3][13]

-

Environmental Impact: This compound is classified as very toxic to aquatic life with long-lasting effects.[3][14] Therefore, it is imperative to prevent its release into drains, soil, or waterways.[3][12][13] Spills should be contained, swept up carefully to avoid generating dust, and disposed of as hazardous waste according to local regulations.[3][12]

-

Storage: Store in a cool, dry, well-ventilated area in tightly closed containers, away from incompatible materials like strong acids.[3][5]

Conclusion

Dicopper Chloride Trihydroxide (CAS 11006-34-1) is a multifaceted inorganic compound whose utility is deeply rooted in its unique chemical and physical properties. Its structural complexity, particularly its polymorphism, presents both challenges and opportunities for material scientists. For researchers and drug development professionals, a thorough understanding of its characterization, stability, and safe handling is non-negotiable. The analytical workflows detailed herein provide a robust framework for ensuring material quality and experimental integrity. As applications for copper-based materials continue to evolve, a foundational knowledge of this key compound remains indispensable.

References

-

Science Education Resource Center at Carleton College. (n.d.). Dicopper chloride trihydroxide. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Dicopper chloride trihydroxide. Retrieved from [Link]

-

Wikipedia. (n.d.). Dicopper chloride trihydroxide. Retrieved from [Link]

-

Scribd. (n.d.). Thermal Decomposition of Cu2(OH)3Cl. Retrieved from [Link]

-

International Journal of Environment and Climate Change. (2025). DUAL-METHOD QUANTIFICATION OF COPPER OXYCHLORIDE RESIDUES IN AGRICULTURAL SOILS: A COMPARATIVE STUDY OF TITRATION AND ATOMIC ABSORPTION SPECTROSCOPY ANALYSIS. Retrieved from [Link]

-

Efekto. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of the pseudo-trigonal polymorphs of Cu2(OH)3Cl. Retrieved from [Link]

-

Ataman Kimya. (n.d.). COPPER OXYCHLORIDE. Retrieved from [Link]

-

Montanwerke Brixlegg AG. (n.d.). Safety data sheet: dicopper chloride trihydroxide. Retrieved from [Link]

-

PubChem. (n.d.). Copper oxychloride. Retrieved from [Link]

-

Villa Crop Protection. (n.d.). Copper Oxychloride 850 WP SDS. Retrieved from [Link]

-

Egyptian Scientific Journal of Pesticides. (2015). Identification and analysis of copper oxychloride technical (TC) fungicide samples. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. camachem.com [camachem.com]

- 3. Copper Oxychloride or Dicopper Chloride Trihydroxide Manufacturers [mubychem.com]

- 4. Dicopper chloride trihydroxide - Wikipedia [en.wikipedia.org]

- 5. Dicopper chloride trihydroxide(1332-65-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. Copper oxychloride | ClCu2H3O3 | CID 11969527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. esjpesticides.org.eg [esjpesticides.org.eg]

- 9. jpds.co.in [jpds.co.in]

- 10. villacrop.co.za [villacrop.co.za]

- 11. scribd.com [scribd.com]

- 12. efekto.co.za [efekto.co.za]

- 13. chemos.de [chemos.de]

- 14. montanwerke-brixlegg.com [montanwerke-brixlegg.com]

An In-depth Technical Guide to the In Vitro Antioxidant Mechanisms of Sodium Copper Chlorophyllin

Introduction: Unveiling the Antioxidant Potential of a Modified Porphyrin

Sodium copper chlorophyllin (SCC), a semi-synthetic, water-soluble derivative of chlorophyll, has garnered significant attention within the pharmaceutical and nutraceutical sectors for its notable antioxidant properties.[1] Structurally, SCC is a porphyrin compound where the central magnesium ion of chlorophyll is replaced by copper, and the phytol tail is removed, rendering the molecule water-soluble and more stable than its natural precursor.[2][3] This enhanced stability and solubility make it a compelling candidate for various applications.[3]

This technical guide provides an in-depth exploration of the in vitro antioxidant mechanisms of sodium copper chlorophyllin, designed for researchers, scientists, and drug development professionals. We will delve into the core chemical reactions that underpin its antioxidant capacity, provide detailed, field-proven protocols for its evaluation, and offer insights into the interpretation of the resulting data. Our focus is on the causality behind experimental choices, ensuring that the described methodologies are robust and self-validating.

Core Antioxidant Mechanisms of Sodium Copper Chlorophyllin

The antioxidant activity of sodium copper chlorophyllin is not attributed to a single mechanism but rather a combination of complementary actions. The primary mechanisms demonstrated in vitro include direct radical scavenging, metal ion chelation, and the inhibition of lipid peroxidation. The presence of the copper ion and the conjugated porphyrin ring system are crucial to these activities.[2][4]

Direct Radical Scavenging Activity

A primary antioxidant function of SCC is its ability to directly neutralize harmful free radicals. This is achieved by donating an electron or a hydrogen atom to the radical, thus stabilizing it and terminating the oxidative chain reaction. The conjugated π-system of the porphyrin ring allows for the delocalization and stabilization of the resulting radical, making SCC an effective radical scavenger.[3]

The precise mechanism, whether through single electron transfer (SET) or hydrogen atom transfer (HAT), is a subject of ongoing investigation in the broader field of antioxidant chemistry. For many polyphenolic antioxidants, both mechanisms can occur, with the predominant pathway depending on the specific radical, the solvent, and the structure of the antioxidant.[5] In the context of chlorophyll derivatives, some studies suggest that the mechanism may be more complex than simple hydrogen donation, possibly involving the protection of lipids from oxidation and preventing the decomposition of hydroperoxides.[6]

To quantify the radical scavenging capacity of SCC, several robust and widely accepted in vitro assays are employed. Each assay utilizes a different radical species and detection method, providing a comprehensive profile of the compound's scavenging activity.

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and straightforward method to assess the radical scavenging activity of a compound. DPPH is a stable free radical that exhibits a deep purple color with a maximum absorbance around 517 nm. When reduced by an antioxidant, the color changes to a pale yellow.[1]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation:

-

DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store in a dark bottle at 4°C.[1]

-

SCC Stock Solution (e.g., 1 mg/mL): Dissolve a precisely weighed amount of SCC in deionized water or an appropriate solvent.

-

Standard Antioxidant (e.g., Ascorbic Acid or Trolox): Prepare a stock solution of a similar concentration to the SCC.

-

-

Assay Procedure (96-well plate format):

-

Prepare serial dilutions of the SCC stock solution and the standard antioxidant to obtain a range of concentrations.

-

To each well, add 100 µL of the DPPH solution.

-

Add 100 µL of the different concentrations of the SCC solution, standard, or blank (solvent only) to the respective wells.[1]

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance of the DPPH solution with the SCC or standard.

-

The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.[1]

-

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). ABTS•+ is a blue-green chromophore that is reduced by antioxidants, leading to a decrease in absorbance at 734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants.[1]

Experimental Protocol: ABTS Radical Cation Decolorization Assay

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve ABTS in water to a 7 mM concentration.

-

Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a 2.45 mM concentration.

-

ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the resulting ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.[1]

-

-

Assay Procedure (96-well plate format):

-

Prepare serial dilutions of the SCC stock solution and a standard antioxidant (e.g., Trolox).

-

To each well, add 190 µL of the working ABTS•+ solution.

-

Add 10 µL of the different concentrations of the SCC solution, standard, or blank to the wells.[1]

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

-

The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from the standard curve of Trolox.

-

c) Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorbance maximum at 593 nm. This assay is based on the electron-donating capacity of the antioxidant.[1]

Experimental Protocol: FRAP Assay

-

Reagent Preparation:

-

FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[1]

-

Standard: Prepare a standard curve using different concentrations of ferrous sulfate (FeSO₄).

-

-

Assay Procedure (96-well plate format):

-

To each well, add 180 µL of the FRAP reagent.

-

Add 20 µL of the SCC solution, ferrous sulfate standard, or blank to the wells.[1]

-

Incubate at 37°C for 4 minutes.

-

Measure the absorbance at 593 nm.

-

-

Data Analysis:

-

The antioxidant capacity is determined from the standard curve of ferrous sulfate and expressed as µM Fe(II) equivalents.

-

DOT Diagram: Radical Scavenging Mechanisms

Caption: General pathways for free radical scavenging by SCC.

Metal Ion Chelating Activity

Transition metals, such as ferrous iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton and Haber-Weiss reactions. By chelating these metal ions, SCC can prevent them from participating in these damaging reactions, thereby exerting an indirect antioxidant effect.[7] The porphyrin structure of SCC provides an ideal scaffold for coordinating with metal ions.

Ferrous Ion (Fe²⁺) Chelating Assay using Ferrozine

This assay is based on the principle that ferrozine forms a stable, magenta-colored complex with Fe²⁺ that absorbs strongly at 562 nm. In the presence of a chelating agent like SCC, the formation of the ferrozine-Fe²⁺ complex is disrupted, leading to a decrease in color intensity.

Experimental Protocol: Fe²⁺ Chelating Assay

-

Reagent Preparation:

-

SCC Stock Solution: Prepare a stock solution of SCC in deionized water.

-

FeCl₂ Solution (2 mM): Prepare a fresh solution of ferrous chloride in deionized water.

-

Ferrozine Solution (5 mM): Prepare a solution of ferrozine in methanol or deionized water.

-

Positive Control (EDTA): Prepare a series of dilutions of EDTA to serve as a positive control.

-

-

Assay Procedure (96-well plate format):

-

To respective wells, add 100 µL of various concentrations of SCC, EDTA, or buffer (for the control).

-

Add 50 µL of the 2 mM FeCl₂ solution to all wells. Mix and incubate for 5 minutes at room temperature.

-

Initiate the reaction by adding 50 µL of the 5 mM ferrozine solution to all wells. Mix thoroughly and incubate at room temperature in the dark for 10 minutes.

-

Measure the absorbance at 562 nm.

-

-

Data Analysis:

-

The percentage of Fe²⁺ chelating activity is calculated as follows: % Chelating Activity = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (FeCl₂ + ferrozine without sample) and A_sample is the absorbance of the reaction with the SCC sample.

-

The IC50 value, the concentration of SCC required to chelate 50% of the ferrous ions, can be determined from a dose-response curve.

-

DOT Diagram: Metal Ion Chelation by SCC

Caption: SCC chelates ferrous ions, preventing Fenton reaction-induced damage.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a destructive chain reaction that damages cell membranes and other lipid-containing structures. SCC has been shown to inhibit lipid peroxidation, likely through a combination of radical scavenging and metal chelation, which prevents the initiation and propagation of the lipid peroxidation chain.[8][9]

Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is a widely used method for measuring lipid peroxidation. Malondialdehyde (MDA), a major end-product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct that can be measured spectrophotometrically at 532 nm.

Experimental Protocol: TBARS Assay

-

Induction of Lipid Peroxidation:

-

A lipid source, such as a linoleic acid emulsion or a tissue homogenate (e.g., rat liver microsomes), is incubated with a pro-oxidant (e.g., FeSO₄) in the presence and absence of various concentrations of SCC.

-

-

TBARS Reaction:

-

The reaction is stopped by adding a solution of trichloroacetic acid (TCA).

-

The TBA reagent is added, and the mixture is heated in a boiling water bath for a set time (e.g., 15-20 minutes) to develop the pink color.[1]

-

After cooling, the samples are centrifuged to remove any precipitate.

-

-

Measurement and Analysis:

-

The absorbance of the supernatant is measured at 532 nm.

-

The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample-treated groups to the control group (with the pro-oxidant but without the antioxidant).

-

Interaction with Endogenous Antioxidant Enzymes

The direct in vitro effect of SCC on the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) is an area of ongoing research. While some in vivo and ex vivo studies suggest that chlorophyllin can modulate the levels of these enzymes, direct, cell-free in vitro studies are less common.[6][7] One study on splenic lymphocytes indicated that chlorophyllin treatment in mice affected the levels of these enzymes, but this reflects a complex biological response rather than a direct enzymatic interaction.[6] It is plausible that SCC's primary role in vitro is as a direct scavenger, thereby reducing the substrate load on these enzymes rather than directly modulating their activity.

Potential Pro-oxidant Activity

It is important for researchers to be aware that under certain conditions, particularly in the presence of light or high concentrations of transition metals, compounds with antioxidant properties can also exhibit pro-oxidant effects.[10] For SCC, the central copper ion could potentially participate in redox cycling, leading to the generation of reactive oxygen species. While its antioxidant activities are more commonly reported, the potential for pro-oxidant behavior should be considered in the design and interpretation of in vitro studies.

Quantitative Data Summary

The antioxidant capacity of sodium copper chlorophyllin is often expressed as the IC50 value, which represents the concentration required to inhibit 50% of the radical activity or other oxidative processes. The following table summarizes typical IC50 values reported in the literature for various assays. It is important to note that these values can vary depending on the specific experimental conditions.

| Assay | Test Compound | IC50 / EC50 Value | Reference(s) |

| DPPH Radical Scavenging | Sodium Copper Chlorophyllin | Concentration-dependent increase in scavenging | [1] |

| Sodium Copper Chlorophyllin (at 1 mM) | ~39% inhibition | [1] | |

| β-Carotene Bleaching | Sodium Copper Chlorophyllin | 0.90 mg/mL | [11] |

| Superoxide Anion (O₂⁻) Scavenging | Sodium Copper Chlorophyllin | Lower than Sodium Zinc Chlorophyllin | [1] |

| Lipid Peroxidation (TBARS) | Chlorophyll a | 5 µM | [3] |

Conclusion and Future Directions

Sodium copper chlorophyllin demonstrates significant in vitro antioxidant activity through a multi-faceted approach that includes direct radical scavenging, metal ion chelation, and inhibition of lipid peroxidation. The standardized protocols provided in this guide offer a robust framework for the consistent and reliable evaluation of these properties.

Future research should aim to further elucidate the predominant radical scavenging mechanism (ET vs. HAT) for SCC and to clarify its direct in vitro effects on key antioxidant enzymes. A deeper understanding of its potential pro-oxidant activities under various conditions will also be crucial for its safe and effective application. As a stable and water-soluble antioxidant, sodium copper chlorophyllin remains a promising molecule for further investigation in the fields of drug development and functional foods.

References

- Romodin, L. A. (2024). Chlorophyllin Inhibits Lipid Peroxidation Triggered by the Fenton Reaction. Biophysics, 69(6), 841-845.

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Chlorophyllin Copper Sodium? Retrieved March 7, 2026, from [Link]

- Sato, M., Imai, K., Kimura, R., & Murata, T. (1982). Effect of sodium copper chlorophyllin on lipid peroxidation. IV. The antioxidative action of copper chlorins. Yakugaku Zasshi: Journal of the Pharmaceutical Society of Japan, 102(7), 675-680.

-

Protective Effects of Sodium Copper Chlorophyllin and/or Ascorbic Acid Against Barium Chloride-Induced Oxidative Stress in Mouse Brain and Liver. (2025, August 1). PMC. Retrieved March 7, 2026, from [Link]

- Kamat, J. P., Boloor, K. K., & Devasagayam, T. P. A. (2000). Chlorophyllin as an effective antioxidant against membrane damage in vitro and ex vivo. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1487(2-3), 113-127.

- Zhan, R., Wu, J., & Ouyang, J. (2014). In vitro Antioxidant Activities of Sodium Zinc and Sodium Iron Chlorophyllins from Pine Needles. Food Technology and Biotechnology, 52(4), 505-510.

-

Copper chlorophyllin. (n.d.). Ellinika Hoaxes. Retrieved March 7, 2026, from [Link]

- McCook, J. P., Dorogi, P. L., Vasily, D. B., & Cefalo, D. R. (2015). In vitro inhibition of hyaluronidase by sodium copper chlorophyllin complex and chlorophyllin analogs.

-

Sodium copper chlorophyllin chemical structure. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

- Kumar, S. S., Shankar, B., & Sainis, K. B. (2004). Effect of chlorophyllin against oxidative stress in splenic lymphocytes in vitro and in vivo. Biochimica et Biophysica Acta (BBA) - General Subjects, 1672(2), 100-111.

-

dpph assay ic50: Topics by Science.gov. (n.d.). Retrieved March 7, 2026, from [Link]

- Laddha, A. P., et al. (2020). Development and Validation of HPLC Method for Determination of Sodium Copper Chlorophyllin – A Food Colorant and Its Application in Pharmacokinetic Study. Chemistry & Biodiversity, 17(8), e2000223.

-

An Improved Ferrozine-Based Protocol for Safe, Reproducible, and Accurate Quantification of Iron in Biological and Chemical Samples. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

- Młynarczyk, K., & Walkowiak-Tomaniak, D. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(1), 7.

-

FAO. (n.d.). CHLOROPHYLLINS, COPPER COMPLEXES SODIUM AND POTASSIUM SALTS. Retrieved March 7, 2026, from [Link]

- Apak, R., et al. (2016). Antioxidant Activity/Capacity Measurement. 2. Hydrogen Atom Transfer (HAT)-Based, Mixed-Mode (Electron Transfer (ET)/HAT), and Lipid Peroxidation Assays. Journal of Agricultural and Food Chemistry, 64(10), 2047-2065.

-

The Ferrous Ion Chelating Assay of Extracts. (2013, March 1). Bentham Open. Retrieved March 7, 2026, from [Link]

- Gal, J., et al. (2020). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules, 25(23), 5624.

- Kamat, J. P., Boloor, K. K., & Devasagayam, T. P. A. (2000). Chlorophyllin as an effective antioxidant against membrane damage in vitro and ex vivo. Biochimica et Biophysica Acta, 1487(2-3), 113-127.

- Gulcin, İ. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Molecules, 27(2), 438.

-

Zen-Bio. (n.d.). Ferrous Iron Chelating (FIC) Assay Kit. Retrieved March 7, 2026, from [Link]

-

Evaluating Antioxidants: HAT and ET Methods. (2014, June 18). Scribd. Retrieved March 7, 2026, from [Link]

- Blázovics, A., et al. (1991). Inhibition of Lipid Peroxidation by Dihydroquinoline-Type Antioxidant (CH 402).

-

The IC50 values of ABTS (A) and DPPH (B), and the FRAP values (C) of... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Apak, R., et al. (2016). Antioxidant Activity/Capacity Measurement. 2. Hydrogen Atom Transfer (HAT)-Based, Mixed-Mode (Electron Transfer (ET)/HAT), and Lipid Peroxidation Assays. İstanbul Teknik Üniversitesi. Retrieved March 7, 2026, from [Link]

-

Inhibitors and Activators of SOD, GSH‐Px, and CAT. (2017, March 29). IntechOpen. Retrieved March 7, 2026, from [Link]

-

Rational design of heterocyclic antioxidants that are highly reactive by hydrogen atom transfer (HAT) but inert to single electron transfer (SET). (n.d.). American Chemical Society. Retrieved March 7, 2026, from [Link]

-

Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. (n.d.). ChemRxiv. Retrieved March 7, 2026, from [Link]

-

In vitro activity of superoxide dismutase (Sod), catalase (Cat), and... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Ferrozine Assay for Simple and Cheap Iron Analysis of Silica-Coated Iron Oxide Nanoparticles. (2018, July 16). Semantic Scholar. Retrieved March 7, 2026, from [Link]

-

A Plant Based Modified Biostimulant (Copper Chlorophyllin), Mediates Defense Response in Arabidopsis thaliana under Salinity Stress. (2021, March 25). MDPI. Retrieved March 7, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. What is the mechanism of Chlorophyllin Copper Sodium? [synapse.patsnap.com]

- 3. parchem.com [parchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of chlorophyllin against oxidative stress in splenic lymphocytes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protective Effects of Sodium Copper Chlorophyllin and/or Ascorbic Acid Against Barium Chloride-Induced Oxidative Stress in Mouse Brain and Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chlorophyllin Inhibits Lipid Peroxidation Triggered by the Fenton Reaction - Romodin - Biophysics [hum-ecol.ru]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. In vitro Antioxidant Activities of Sodium Zinc and Sodium Iron Chlorophyllins from Pine Needles - PMC [pmc.ncbi.nlm.nih.gov]

Electronic absorption spectra of copper chlorophyllin complexes

An In-depth Technical Guide to the Electronic Absorption Spectra of Copper Chlorophyllin Complexes

Authored by: Gemini, Senior Application Scientist

Abstract

Sodium Copper Chlorophyllin (SCC), a semi-synthetic derivative of chlorophyll, is a molecule of significant interest across the pharmaceutical, food, and cosmetic industries. Its utility as a vibrant green colorant, a dietary supplement with antioxidant properties, and a photosensitizer in therapeutic applications is intrinsically linked to its unique electronic structure.[] This guide provides a comprehensive exploration of the electronic absorption spectra of copper chlorophyllin complexes, grounded in first principles and supported by field-proven methodologies. We will dissect the origins of its characteristic spectral features, analyze the environmental factors that modulate them, and present validated protocols for its quantitative analysis and stability assessment. This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of SCC's spectroscopic properties.

The Copper Chlorophyllin Chromophore: A Structural Overview

Copper chlorophyllin is not a single molecular entity but a mixture of related compounds derived from the saponification and subsequent copper chelation of natural chlorophyll.[2][3] The core structure responsible for its intense color is a chlorin, a macrocyclic tetrapyrrole similar to a porphyrin but with one of the pyrrole rings (ring D) being reduced. In commercial preparations, the central magnesium ion of chlorophyll is replaced by a more stable copper (II) ion. The primary components identified in commercial SCC are copper chlorin e₆ and copper (iso)chlorin e₄.[4][5] This highly conjugated π-electron system is the chromophore that governs the molecule's interaction with ultraviolet and visible light.

Caption: Simplified schematic of the copper chlorophyllin core structure.

Fundamentals of the Electronic Spectrum: Soret and Q Bands

The electronic absorption spectrum of copper chlorophyllin is dominated by intense absorptions arising from π–π* transitions within the conjugated macrocycle.[6] The spectrum is characterized by two main features, best explained by Gouterman's four-orbital model, which considers the two highest occupied molecular orbitals (HOMO) and the two lowest unoccupied molecular orbitals (LUMO).

-

The Soret Band (or B band): This is a very strong absorption band observed in the blue region of the spectrum, typically around 405 nm .[6] It originates from a strongly allowed electronic transition from the ground state to the second excited state (S₀ → S₂). The high intensity (large molar extinction coefficient) makes this band ideal for high-sensitivity detection and quantification.

-

The Q Bands: These are a series of weaker absorption bands found in the red region of the spectrum, with a prominent peak typically around 630 nm .[6] These bands arise from a quasi-forbidden transition to the first excited state (S₀ → S₁). Despite being less intense than the Soret band, the Q band's position in the red/near-infrared region is critical for applications in photodynamic therapy (PDT), as light at these wavelengths has better tissue penetration.[4]

Caption: Electronic transitions responsible for the Soret and Q bands in copper chlorophyllin.

Factors Influencing Spectral Properties

The precise position (λmax) and intensity (molar absorptivity) of the absorption bands are highly sensitive to the molecule's environment. Understanding these influences is paramount for accurate analysis and successful formulation.

Concentration and Aggregation

In dilute solutions, the absorbance of copper chlorophyllin follows the Beer-Lambert Law, where absorbance is directly proportional to concentration. However, at higher concentrations, intermolecular interactions can lead to the formation of π-stacked aggregates. This aggregation typically causes a blue shift or a split (Davydov splitting) in the Soret band and a general broadening of the spectral features. For accurate quantitative work, it is crucial to operate at concentrations where the monomeric species predominates.

Solvent Effects (Solvatochromism)

The polarity of the solvent can influence the electronic energy levels of the chlorophyllin molecule, leading to shifts in the absorption maxima.[7] Polar solvents can interact with the polarizable π-system, often leading to a red shift (bathochromic shift) in the Q-band as the excited state is stabilized more than the ground state.[7][8] For instance, the absorption maxima of chlorophyll derivatives can shift by up to 10-20 nm when the solvent is changed.[7] This is a critical consideration when comparing data across different studies or developing formulations for specific delivery vehicles.

pH and Stability

Copper chlorophyllin exhibits good stability over a wide pH range, a key advantage over its magnesium-containing parent, chlorophyll.[9] However, under strongly acidic conditions (e.g., pH < 3), the complex can become unstable.[10] Protonation of the macrocycle can facilitate the displacement of the central copper ion, leading to the formation of metal-free pheophytin-like species. This process, known as pheophytinization, results in a dramatic change in the absorption spectrum and a loss of the characteristic green color.[3]

| Parameter | Influence on Spectrum | Causality & Rationale |

| High Concentration | Peak broadening, potential blue-shift of Soret band (hypsochromic shift), deviation from Beer-Lambert Law. | Formation of non-covalent molecular aggregates alters the collective electronic transitions of the chromophores. |

| Solvent Polarity | Shifts in λmax of both Soret and Q bands (solvatochromism).[7] | Differential stabilization of the ground and excited electronic states by the solvent dipole. Polar solvents often stabilize the more polar excited state, causing a red shift. |

| Low pH (<3) | Decrease in Q-band intensity (~630 nm), potential appearance of new bands characteristic of metal-free species.[3][10] | Acid-catalyzed demetallation (loss of Cu²⁺) destroys the original chromophore, leading to the formation of brownish pheophytin-type derivatives. |

| UV Irradiation | Decrease in absorbance over time (photodegradation).[4][11] | The absorbed light energy can induce oxidative reactions, leading to the irreversible destruction of the conjugated π-system. The degradation follows first-order kinetics.[4] |

| Thermal Stress | Decrease in absorbance over time (thermal degradation).[5][12] | Increased thermal energy can accelerate degradation reactions, leading to color loss. This process also often follows first-order kinetics.[5][12] |

Methodologies for Spectroscopic Analysis

Accurate and reproducible spectroscopic analysis requires validated protocols. The following sections detail standard operating procedures for the characterization of copper chlorophyllin complexes.

Protocol: Standard UV-Visible Spectrum Acquisition

Objective: To obtain a high-quality absorption spectrum of a copper chlorophyllin sample for qualitative and quantitative analysis.

Causality: This protocol is designed to ensure the sample is measured in a non-aggregated state and within the optimal absorbance range of the spectrophotometer (typically 0.1-1.0 AU) to ensure linearity and accuracy according to the Beer-Lambert Law.

Step-by-Step Methodology:

-

Solvent Selection: Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.5). This is a standard solvent that ensures a stable pH environment where the complex is soluble and stable.[13] Alternatively, 50% aqueous ethanol can be used.[2]

-

Stock Solution Preparation: Accurately weigh a small amount of copper chlorophyllin powder (e.g., 10 mg) and dissolve it in the chosen solvent in a volumetric flask (e.g., 100 mL) to create a stock solution. Ensure complete dissolution, using sonication if necessary.

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution. A typical final concentration for measurement is around 0.001% w/v (10 µg/mL), which should yield absorbance values within the instrument's linear range.[13]

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes for stabilization.

-

Set the wavelength range for scanning, typically from 350 nm to 750 nm.

-

Set the slit width to a narrow value (e.g., 1 nm or less) for optimal resolution.

-

-

Blanking/Zeroing: Fill a clean cuvette with the pure solvent (e.g., phosphate buffer). Place it in the spectrophotometer and perform a baseline correction or "zero" operation. This subtracts the absorbance of the solvent and cuvette from subsequent measurements.

-

Sample Measurement: Rinse the cuvette with the working solution of copper chlorophyllin, then fill it. Carefully wipe the optical surfaces of the cuvette and place it in the sample holder.

-

Data Acquisition: Initiate the spectral scan. The resulting spectrum should clearly show the Soret band (~405 nm) and the Q band (~630 nm). Record the absorbance values at these maxima.

Protocol: Quantitative Analysis and Purity Assessment

Objective: To determine the concentration or purity of a copper chlorophyllin sample.

Trustworthiness: A critical insight for purity analysis is the choice of wavelength. While the Soret band at ~405 nm is more intense, its absorbance can be inflated by other absorbing impurities. Measurements at the Q-band maximum (~630 nm) have been shown to provide a more reliable estimation of the actual copper chlorophyllin content, correlating better with purity determined by elemental copper analysis.[2][14] This protocol incorporates this field-proven knowledge.

Step-by-Step Methodology:

-

Prepare a Standard Curve:

-

Using a certified reference standard of copper chlorophyllin, prepare a series of at least five dilutions of known concentrations.

-

Measure the absorbance of each standard at the Q-band maximum (~630 nm ) using the procedure from Protocol 4.1.

-

Plot a graph of absorbance vs. concentration.

-

Perform a linear regression on the data. The resulting equation (y = mx + c) and correlation coefficient (R²) are essential for the assay. An R² value > 0.99 indicates a good linear fit.

-

-

Prepare the Unknown Sample: Prepare a solution of the unknown sample, ensuring its final concentration will result in an absorbance that falls within the range of the standard curve.

-

Measure and Calculate:

-

Measure the absorbance of the unknown sample at ~630 nm .

-

Using the linear regression equation from the standard curve, calculate the concentration of the unknown sample.

-

Caption: A self-validating workflow for the quantitative analysis of copper chlorophyllin.

Conclusion

The electronic absorption spectrum of copper chlorophyllin is a powerful tool for its identification, quantification, and functional characterization. The prominent Soret (~405 nm) and Q (~630 nm) bands are direct reporters of the molecule's conjugated electronic system. For professionals in research and drug development, a nuanced understanding of how factors like pH, solvent, and concentration affect this spectrum is not merely academic; it is essential for ensuring product stability, developing accurate analytical methods, and designing effective formulations. By employing validated protocols, such as prioritizing the Q-band for purity assessment, researchers can ensure the integrity and reliability of their results, ultimately accelerating the translation of this versatile molecule from the laboratory to commercial applications.

References

-

Petrović, S., Savić, S., Zvezdanović, J., & Lazarević, A. (2023). INVESTIGATIONS OF COMMERCIAL SODIUM COPPER CHLOROPHYLLIN DEGRADATION AFTER ULTRAVIOLET IRRADIATION. Advanced Technologies, 12(2), 42-49. [Link]

-

Li, Y., Zheng, Y., Li, J., Li, X., & Liu, Z. (2018). Nonlinear Optical Properties of Sodium Copper Chlorophyllin in Aqueous Solution. Medical Science Monitor Basic Research, 24, 129–135. [Link]

-

Chernomorsky, S., & Segelman, A. (1993). Quantitative Procedure for Chlorophyllin Copper Complex. Journal of AOAC INTERNATIONAL, 76(5), 1083–1085. [Link]

-

Petrović, S., Savić, S., Zvezdanović, J., & Lazarević, A. (2023). Investigations of commercial sodium copper chlorophyllin degradation after ultraviolet irradiation. Advanced Technologies, 12(2), 42-49. [Link]

-

Purboseno, S., Fauzan, A., Wibowo, A. D. K., & Hariyadi, S. (2017). An investigation of copper chlorophyllin solution for low-cost optical devices calibration in chlorophyll measurement. IOP Conference Series: Earth and Environmental Science, 58, 012046. [Link]

-

Ferruzzi, M. G., & Schwartz, S. J. (2005). Thermal degradation of commercial grade sodium copper chlorophyllin. Journal of Agricultural and Food Chemistry, 53(18), 7068–7072. [Link]

-

Zscheile, F. P., & Comar, C. L. (1941). Effects of Solvent Upon Absorption Spectra of Chlorophylls A and B; Their Ultraviolet Absorption Spectra in Ether Solution. Botanical Gazette, 102(3), 463-481. [Link]

-

FAO/WHO Expert Committee on Food Additives. (2002). CHLOROPHYLLINS, COPPER COMPLEXES SODIUM AND POTASSIUM SALTS. JECFA Monographs. [Link]

-

Farag, A. A. M. (2006). Optical absorption of sodium copper chlorophyllin thin films in UV-vis-NIR region. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(3-4), 667–672. [Link]

-

Witte, K., Mantouvalou, I., Sánchez-de-Armas, R., et al. (2018). On the Electronic Structure of Cu Chlorophyllin and Its Breakdown Products: A Carbon K-Edge X-ray Absorption Spectroscopy Study. The Journal of Physical Chemistry B, 122(6), 1846–1851. [Link]

-

Wikipedia. (n.d.). Chlorophyll. Retrieved from [Link]

-

Ferruzzi, M. G., & Schwartz, S. J. (2005). Thermal Degradation of Commercial Grade Sodium Copper Chlorophyllin. Journal of Agricultural and Food Chemistry, 53(18), 7068-7072. [Link]

-

Witte, K., Mantouvalou, I., Sánchez-de-Armas, R., et al. (2018). On the Electronic Structure of Cu Chlorophyllin and Its Breakdown Products: A Carbon K-Edge X-ray Absorption Spectroscopy Study. PubMed, 29470916. [Link]

-

Mathiyalagan, S., Mandal, B. K., & Ling, Y.-C. (2020). A review on analytical methods for the determination of natural colorants (green) in food commodities and beverages. Journal of Food and Drug Analysis, 28(1), 1-18. [Link]

-

Witte, K., Mantouvalou, I., Sánchez-de-Armas, R., et al. (2018). On the Electronic Structure of Cu-Chlorophyllin and its Breakdown Products – a Carbon K-edge X-ray Absorption Spectroscopy Study. The Journal of Physical Chemistry B, 122(6), 1846-1851. [Link]

-

Mathiyalagan, S., et al. (2023). Analysis of Chlorophylls/Chlorophyllins in Food Products Using HPLC and HPLC-MS Methods. Molecules, 28(9), 3919. [Link]

-

Santabarbara, S., & Casazza, C. L. (2022). How to tune the absorption spectrum of chlorophylls to enable better use of the available solar spectrum. PeerJ, 10, e14524. [Link]

-

Cheirsilp, B., Kunjapur, N., & Prasertsan, P. (2019). Effects of Copper and pH on the Growth and Physiology of Desmodesmus sp. AARLG074. Journal of Marine Science and Engineering, 7(5), 133. [Link]

-

Witte, K., et al. (2018). On the Electronic Structure of Cu Chlorophyllin and Its Breakdown Products: A Carbon K-Edge X-ray Absorption Spectroscopy Study. ACS Publications. [Link]

-

Bandara, M. (2016). The Impact of Light Irradiance, Chlorophyll Concentration and Solvent on Chlorophyll Absorbance Spectrum. ProQuest. [Link]

-

Witte, K., et al. (2018). On the Electronic Structure of Cu Chlorophyllin and Its Breakdown Products: A Carbon K-Edge X-ray Absorption Spectroscopy Study. ResearchGate. [Link]

-

Müller, T., et al. (2014). Blue transition metal complexes of a natural bilin-type chlorophyll catabolite. Chemical Science, 5(8), 3046-3053. [Link]

-

ResearchGate. (n.d.). pH and thermal stability of copper chlorophyllin. Retrieved from [Link]

-

ResearchGate. (n.d.). Optical absorption of sodium copper chlorophyllin thin films in UV-vis-NIR region. Retrieved from [Link]

-

ResearchGate. (n.d.). The stabilization of food grade copper-chlorophyllin in low pH solutions through association with anionic polysaccharides. Retrieved from [Link]

-

Chernomorsky, S., & Segelman, A. (1993). Quantitative Procedure for CWorophyllin Copper Complex. Journal of AOAC INTERNATIONAL. [Link]

Sources

- 2. academic.oup.com [academic.oup.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 5. Thermal degradation of commercial grade sodium copper chlorophyllin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nonlinear Optical Properties of Sodium Copper Chlorophyllin in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peerj.com [peerj.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Investigations of commercial sodium copper chlorophyllin degradation after ultraviolet irradiation [ouci.dntb.gov.ua]

- 12. pubs.acs.org [pubs.acs.org]

- 13. fao.org [fao.org]

- 14. academic.oup.com [academic.oup.com]

Antimutagenic Activity of Food-Grade Copper Chlorophyllin: Mechanisms, Protocols, and Efficacy in Drug Development

Executive Summary

Food-grade copper chlorophyllin (Cu-Chl), commonly designated as Sodium Copper Chlorophyllin (SCC), is a water-soluble, semi-synthetic porphyrin derivative. By replacing the central magnesium atom of natural chlorophyll with copper, the compound achieves enhanced hydrophilicity and physicochemical stability[1]. Historically utilized as a colorant and internal deodorant[2], Cu-Chl has emerged as a highly potent chemopreventive agent. This technical guide outlines the molecular mechanisms driving its antimutagenicity, synthesizes its quantitative efficacy, and provides validated experimental protocols for researchers and drug development professionals.

Part 1: Mechanistic Pillars of Antimutagenesis

The protective efficacy of Cu-Chl is not derived from a single pharmacological target. Instead, it operates via a multimodal cascade that intercepts procarcinogens at various stages of their bioactivation pathway.

The Interceptor Hypothesis (Molecular Complexation)

The primary mechanism by which Cu-Chl functions is as a "desmutagen" or interceptor molecule within the gastrointestinal tract[3]. Due to its highly conjugated, planar chlorin ring structure, Cu-Chl acts as an electron donor, engaging in high-affinity π-π non-covalent stacking with polycyclic and planar procarcinogens. This tight molecular complexation effectively sequesters compounds such as Aflatoxin B1 (AFB1), heterocyclic amines, and benzo[a]pyrene (BP)[2]. By increasing the steric bulk of these toxins, Cu-Chl prevents their intestinal absorption and facilitates innocuous fecal excretion[1][3].

Cytochrome P450 Modulation (Phase I Inhibition)

To exert genotoxicity, procarcinogens must undergo metabolic bioactivation mediated by hepatic Phase I enzymes. Cu-Chl acts post-absorption by exhibiting competitive, non-specific inhibition of several cytochrome P450 isoforms (e.g., CYP1A1, CYP1B1)[2]. Research comparing physiological data indicates that the inhibition constant (

Accelerated Degradation of Ultimate Carcinogens

Beyond interception and metabolic blockade, the central copper ion (Cu²⁺) plays a specialized catalytic role[4]. Cu-Chl accelerates the aqueous breakdown of ultimate electrophilic carcinogens into inactive metabolites. For example, it expedites the degradation of benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE)—the highly reactive metabolite responsible for DNA covalent binding—into harmless diols, neutralizing its threat prior to nuclear intercalation[1].

Multimodal antimutagenic pathways of Food-Grade Copper Chlorophyllin.

Part 2: Quantitative Data & Efficacy Profiling

The quantitative success of Cu-Chl has been robustly proven across various classes of toxicological insults. The table below synthesizes its broad-spectrum efficacy profile.

| Mutagen Class | Target Compound | Primary Antimutagenic Pathway | Quantitative Efficacy Data |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Benzo[a]pyrene (BP) | Interception; Accelerated BPDE degradation | >50% inhibition of DNA adduct formation; rapidly degrades BP(4,5)E and BPDE[1]. |

| Heterocyclic Amines (HCAs) | 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) | Complex formation; Post-absorptive CYP450 inhibition | Up to 100% inhibition of mutagenicity in S. typhimurium assays at optimal doses[5]. |

| Mycotoxins | Aflatoxin B1 (AFB1) | Interceptor molecule (Molecular complexation) | Dramatically reduces systemic absorption; halves urinary AFB1-DNA biomarkers in high-risk human trials[2]. |

Part 3: Standardized Experimental Protocols (Self-Validating Systems)

As researchers evaluating antimutagenic agents, it is critical to implement protocols that decouple the test article's inherent antimicrobial toxicity from its genuine genoprotective properties. The following procedures detail the causality behind each experimental choice.

Protocol 1: Modified Salmonella/Microsome Reversion Assay (Ames Test)

Causality & Rationale: The Ames test utilizes Salmonella typhimurium strains with engineered histidine auxotrophy (His⁻)[6]. Because bacteria lack mammalian Phase I enzymes, a post-mitochondrial rat liver homogenate (S9 fraction) must be added to simulate the human hepatic CYP450 metabolism required to bioactivate procarcinogens[2][6].

The Self-Validating Control System:

-

Negative Control (Solvent): Establishes the baseline rate of spontaneous His⁺ reversions.

-

Positive Control (Mutagen + S9): Validates S9 enzymatic viability and the specific tester strain's sensitivity.

-

Toxicity Control (Cu-Chl + S9): Proves that Cu-Chl does not induce bactericidal effects, which could erroneously manifest as a "reduction" in colony counts.

Step-by-Step Methodology:

-

Strain Preparation: Cultivate S. typhimurium TA98 (for detecting frameshift mutations caused by bulky adducts) and TA100 (for base-pair substitutions) overnight in nutrient broth at 37°C until reaching an optical density (OD₆₀₀) of ~1.0.

-

Co-Incubation Mix: In sterile test tubes, combine 0.1 mL of bacterial culture, 0.5 mL of S9 mix (supplemented with NADP⁺ and Glucose-6-Phosphate cofactors), 0.1 mL of the selected mutagen (e.g., IQ), and 0.1 mL of varying concentrations of Cu-Chl (0.1 to 10 μM)[5].

-

Pre-Incubation (Critical Step): Incubate the mixture at 37°C for 20 minutes in the dark. Causality: This aqueous pre-incubation phase is absolutely critical to allow the planar Cu-Chl rings sufficient time to physically intercalate and form π-π complexes with the mutagen prior to agar immobilization[5].

-

Top Agar Overlay: Add 2.0 mL of molten top agar (supplemented with trace histidine and biotin) to the tube, vortex gently, and rapidly overlay onto minimal glucose agar plates.

-

Incubation & Scoring: Incubate at 37°C in the dark for 48 hours. Quantify His⁺ revertant colonies using an automated colony counter[5][6]. Antimutagenicity is calculated as the percentage decrease in induced revertants compared to the positive control.

Standardized workflow for the Modified Ames Test utilizing S9 fractions.

Protocol 2: Spectrophotometric Complexation Assay

Causality & Rationale: To definitively prove that the reduction in mutagenesis is largely driven by physical interception rather than just enzymatic modulation, researchers exploit the bathochromic shifts (red shifts) in UV-Vis absorption spectra that occur when planar molecules undergo π-π stacking.

Step-by-Step Methodology:

-

Preparation: Prepare a constant concentration of the target carcinogen (e.g., 50 μM of a heterocyclic amine) in a buffered aqueous solution at pH 7.4 to accurately mimic physiological intestinal conditions.

-

Titration: Titrate sequential, increasing aliquots of Cu-Chl (from 0 up to 100 μM).

-

Measurement: Record the absorption spectra from 250 nm to 700 nm immediately after each addition using a dual-beam UV-Vis spectrophotometer.

-

Analysis: Plot the change in peak absorbance (

) against the Cu-Chl concentration. Apply the Benesi-Hildebrand equation to calculate the binding affinity constant (

Part 4: Translation to Drug Development

While preclinical antimutagenic data for Cu-Chl is exceptionally robust, strategic challenges exist for clinical drug developers. The ADMET profile of Cu-Chl intrinsically violates Lipinski's Rule of Five (presenting high molecular weight, high polarity, and low passive permeability), restricting its ability to easily cross the blood-brain barrier (BBB)[7].

However, this systemic limitation becomes a localized advantage. Because Cu-Chl primarily stays in the GI tract or is cleared via the renal/urinary system without aggressive metabolization, modern therapeutics are focusing on localized chemoprevention. Excellent examples include mitigating dietary carcinogen exposure in the colon and leveraging the compound's clearance pathways to successfully treat cyclophosphamide-induced bladder toxicity[7][8].

References

- Chlorophyll and Metallo-Chlorophyll Derivatives | Linus Pauling Institute.

- Preclinical evaluation of sodium copper chlorophyllin: safety, pharmacokinetics, and therapeutic potential in breast cancer chemotherapy and cyclophosphamide-induced bladder toxicity.

- Preclinical evaluation of sodium copper chlorophyllin: safety, pharmacokinetics, and therapeutic potential... (PDF).

- Copper chlorophyllin: A food colorant with bioactive properties? Ellinika Hoaxes / Food and Chemical Toxicology.

- Chlorophyllin-enhanced excretion of urinary and fecal mutagens in rats given 2-amino-3-methylimidazo[4,5-f]quinoline.

- A Further Study of the Role of Copper in Regard to the Antimutagenic Action of Sodium Copper Chlorophyllin (SCC).

- The anti-mutagenic and antioxidative potential of bilirubin dimethyl ester and biliverdin dimethyl ester in the Ames Salmonella assay. University of Vienna (PHAIDRA).

- Effects of Tea and Chlorophyllin on the Mutagenicity of N-Hydroxy-IQ: Studies of Enzyme Inhibition...

Sources

- 1. media.ellinikahoaxes.gr [media.ellinikahoaxes.gr]

- 2. Chlorophyll and Metallo-Chlorophyll Derivatives | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. Chlorophyllin-enhanced excretion of urinary and fecal mutagens in rats given 2-amino-3-methylimidazo[4,5-f]quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Further Study of the Role of Copper in Regard to the Antimutagenic Action of Sodium Copper Chlorophyllin (SCC) in Somatic Cells of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of Tea and Chlorophyllin on the Mutagenicity of N-Hydroxy-IQ: Studies of Enzyme Inhibition, Molecular Complex Formation, and Degradation/Scavenging of the Active Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phaidra.univie.ac.at [phaidra.univie.ac.at]

- 7. Preclinical evaluation of sodium copper chlorophyllin: safety, pharmacokinetics, and therapeutic potential in breast cancer chemotherapy and cyclophosphamide-induced bladder toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Thermodynamic stability of copper-chlorophyllin complexes

Like most pigments, SCC is susceptible to degradation upon exposure to light, particularly ultraviolet (UV) radiation. This photodegradation also follows first-order kinetics. [6]The process involves the absorption of photons, which excites the molecule to a higher energy state, making it more reactive and leading to the formation of oxidized compounds. [6] Causality: The energy from UV light can directly cause bond cleavage or promote reactions with oxygen, leading to the irreversible bleaching of the chromophore. While SCC is significantly more photostable than natural chlorophyll, it is still recommended that products containing it are protected from direct light to maximize shelf life and maintain color intensity. [6]

Part 3: Experimental Methodologies for Stability Assessment

To rigorously quantify the thermodynamic stability of SCC, a combination of analytical techniques is required. The choice of method depends on whether a general assessment of color loss or a specific analysis of component degradation is needed.

Protocol: Spectrophotometric Analysis for Kinetic Studies

This method provides a rapid and straightforward assessment of overall color degradation.

Objective: To determine the kinetic parameters (rate constant, half-life, activation energy) of SCC degradation under thermal stress.

Methodology:

-

Preparation: Prepare a stock solution of SCC (e.g., 500 ppm) in a stable buffer (e.g., pH 7.5 phosphate buffer). [4][9]2. Initial Measurement: Measure the initial absorbance of the solution at its absorption maximum (λmax), typically around 405 nm or in the Q-band region around 630 nm. [6][8]3. Stress Application: Place the solution in a temperature-controlled water bath or oven set to the desired study temperature (e.g., 80°C).

-

Time-Course Measurement: At regular intervals (e.g., every 15 minutes), withdraw an aliquot, cool it rapidly to room temperature, and measure its absorbance at the same λmax.

-

Data Analysis:

-

Plot the natural logarithm of the absorbance ratio (ln(A/A₀)) versus time.

-

For a first-order reaction, this plot will be linear. The slope of this line is equal to the negative rate constant (-k).

-

Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .

-

-

Activation Energy: Repeat the experiment at several different temperatures (e.g., 70°C, 80°C, 90°C) to determine the rate constant (k) at each temperature. Calculate the activation energy (Ea) using the Arrhenius equation: ln(k) = ln(A) - (Ea / RT)

-

A plot of ln(k) versus 1/T (where T is in Kelvin) will yield a straight line with a slope of -Ea/R (where R is the ideal gas constant).

-

Protocol: HPLC for Component-Specific Analysis

This method is essential for understanding how individual components of the SCC mixture degrade, providing a more nuanced view of stability.

Objective: To separate and quantify major components of SCC (e.g., Cu-chlorin e4, Cu-chlorin e6) over time during a stability study.

Methodology:

-

Sample Preparation: Prepare and stress samples as described in the spectrophotometry protocol.

-

Chromatographic System:

-

Column: A reversed-phase C18 column is typically used (e.g., 5 µm particle size, 25 cm x 4.6 mm ID). [12] * Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., water with 1% acetic acid or an ammonium acetate buffer) and organic solvents (e.g., methanol, acetone). A common mobile phase is methanol:water (97:3, v/v) containing 1% acetic acid. [12] * Detector: A Photodiode Array (PDA) or UV-Vis detector set to monitor at the λmax of the components, typically 405 nm. [12]3. Injection: Inject the collected aliquots from the stability study onto the HPLC system.

-

-

Data Analysis:

-

Identify the peaks corresponding to Cu-chlorin e4, Cu-chlorin e6, and other components based on their retention times and spectral data compared to standards.

-

Integrate the peak area for each component at each time point.

-

Perform kinetic analysis as described in the previous protocol, but using the peak area of a specific component instead of the overall absorbance. This allows for the determination of individual degradation rates for each chlorin. [8][9]

-

Part 4: Implications for Research and Development

The robust thermodynamic stability of copper-chlorophyllin complexes is not merely a scientific curiosity; it is the central property enabling their widespread application.

-

In Food Science: As the food colorant E141, SCC provides a reliable and vibrant green color to products that undergo thermal processing, such as canned vegetables, sauces, and beverages. [1][13]Understanding its degradation kinetics allows for precise process control to ensure color retention and product quality. The loss of key components like Cu(II)chlorin e4 can also correlate with a reduction in antioxidant activity, impacting the functional benefits of the product. [8][9]

-

In Pharmaceuticals and Drug Development: The stability of SCC is critical to its therapeutic applications. It is known to form tight molecular complexes with potential carcinogens, which may reduce their gastrointestinal absorption and bioavailability. [2]This mechanism relies on the stability of the SCC-carcinogen complex. Furthermore, in photodynamic therapy (PDT), the stability of the chlorophyllin structure is essential for its function as a photosensitizer, which generates reactive oxygen species to destroy diseased tissue upon light activation. [6]

Conclusion

Copper-chlorophyllin complexes represent a masterful improvement upon nature's design, transforming a delicate pigment into a workhorse for industry. Their enhanced thermodynamic stability is a direct result of replacing the central magnesium ion with copper, creating a robust coordination complex resistant to degradation by acid, heat, and light. For the researcher and developer, a deep understanding of the first-order kinetics that govern its degradation is crucial for predicting shelf life, optimizing processing conditions, and ensuring the efficacy of SCC in its final application. By employing rigorous analytical methods such as spectrophotometry and, more importantly, component-specific HPLC, we can move beyond simple color measurement to a quantitative and predictive science of stability.

References

-

Mathiyalagan, S., & Mandal, B. K. (2020). A review on analytical methods for the determination of natural colorants (green) in food commodities and beverages. World Journal of Pharmacy and Pharmaceutical Sciences, 9(3), 836-861. [Link]

-

Petrović, S., et al. (2023). INVESTIGATIONS OF COMMERCIAL SODIUM COPPER CHLOROPHYLLIN DEGRADATION AFTER ULTRAVIOLET IRRADIATION. Advanced technologies, 12(2), 43-49. [Link]

-

Mohd Adzim, M. K. A., & Karim, K. (2021). A Short Review on the Stability of Chlorophylls and Metallo-Chlorophyll Complexes in Fruits and Vegetables. Transactions on Science and Technology, 8(4), 427-433. [Link]

-

Higdon, J. (2022). Chlorophyll and Chlorophyllin. Linus Pauling Institute, Oregon State University. [Link]

-

Mandal, B.K., et al. (2023). Analysis of Chlorophylls/Chlorophyllins in Food Products Using HPLC and HPLC-MS Methods. Applied Sciences, 13(9), 5694. [Link]

-

Mandal, B.K., et al. (2023). Separation of Chlorophylls and Chlorophyllins in Food Products. Encyclopedia.pub. [Link]

-

Putra, B.T.W., et al. (2019). An investigation of copper chlorophyllin solution for low-cost optical devices calibration in chlorophyll measurement. EPJ Web of Conferences, 200, 01011. [Link]

-

Ferruzzi, M. G., et al. (2005). Thermal Degradation of Commercial Grade Sodium Copper Chlorophyllin. Journal of Agricultural and Food Chemistry, 53(19), 7484–7488. [Link]

-

FAO/WHO. (n.d.). CHLOROPHYLLINS, COPPER COMPLEXES SODIUM AND POTASSIUM SALTS. FAO. [Link]

-

Koca, N., Karadeniz, F., & Burdurlu, H. S. (2006). EFFECT OF HEAT TREATMENT ON CHLOROPHYLL DEGRADATION AND COLOR LOSS IN GREEN PEAS. GIDA, 31(5), 253-260. [Link]

-

Green Spring. (2025). Fading And Sedimentation? Find Our Ultimate Solution With Copper Sodium Chlorophyllin. Green Spring Technology. [Link]

-

ResearchGate. (n.d.). pH and thermal stability of copper chlorophyllin. ResearchGate. [Link]

-

Ferruzzi, M. G., et al. (2005). Thermal degradation of commercial grade sodium copper chlorophyllin. PubMed. [Link]

-

Singh, P. P., & Kumar, R. (2007). Thermal Chlorophyll Degradation Kinetics of Mint Leaves Puree. International Journal of Food Engineering, 3(5). [Link]

-

Sun, C., et al. (2018). Extraction of Sodium Copper Chlorophyll in Food Samples Based on Cloud Point Extraction with a Nonionic Surfactant. Journal of Henan University (Natural Science). [Link]

- Google Patents. (2015). Method for detecting sodium copper chlorophyllin in olive oil through LC-MS/MS.

-

Zhao, F., et al. (2022). Degradation pathway of one the components, trisodium copper chlorin p6, in SCC. ResearchGate. [Link]

-

Ferruzzi, M. G., et al. (2002). Sodium Copper Chlorophyllin: In Vitro Digestive Stability and Accumulation by Caco-2 Human Intestinal Cells. Journal of Agricultural and Food Chemistry, 50(7), 2173–2179. [Link]

-

Furia, E., et al. (2022). Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and Theoretical Aspects. Molecules, 27(5), 1730. [Link]

Sources

- 1. tost.unise.org [tost.unise.org]

- 2. Chlorophyll and Metallo-Chlorophyll Derivatives | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. Fading And Sedimentation? Find Our Ultimate Solution With Copper Sodium Chlorophyllin [greenspringnatural.com]

- 4. fao.org [fao.org]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thermal degradation of commercial grade sodium copper chlorophyllin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Analysis of Chlorophylls/Chlorophyllins in Food Products Using HPLC and HPLC-MS Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. xb.haut.edu.cn [xb.haut.edu.cn]

Methodological & Application

Application Notes and Protocols: Preparation and Validation of Sodium Copper Chlorophyllin Stock Solutions

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven protocol for the preparation, validation, and storage of sodium copper chlorophyllin (SCC) stock solutions. Tailored for researchers, scientists, and drug development professionals, this guide moves beyond a simple list of steps to explain the critical scientific principles governing the handling of this unique molecule. By adhering to this self-validating protocol, users can ensure the preparation of accurate, stable, and reproducible stock solutions, which are fundamental for reliable downstream applications in experimental and developmental settings.

Introduction: The Significance of a Validated SCC Stock Solution

Sodium copper chlorophyllin is a semi-synthetic mixture of water-soluble sodium salts derived from natural chlorophyll.[1] In its synthesis, the central magnesium atom of the chlorophyll porphyrin ring is replaced by copper, and the fat-soluble phytol tail is removed, conferring remarkable stability and water solubility.[1][2] This transformation results in a compound with enhanced resistance to degradation by light and heat compared to its natural precursor.[2]

SCC is widely utilized across various industries, including as a food and cosmetic colorant (E141ii), a dietary supplement, and a therapeutic agent in wound healing and as an internal deodorant.[1][2][3][4] In research and development, its potent antioxidant, anti-inflammatory, and potential anti-carcinogenic properties are of significant interest.[5][6]

The integrity of any experimental data derived from the use of SCC is fundamentally dependent on the quality of the initial stock solution. An accurately prepared, stable, and validated stock solution is paramount for achieving reproducible results, whether for in vitro cellular assays, analytical chemistry, or formulation development. This protocol establishes a framework for achieving that integrity.

Physicochemical Properties and Stability Considerations

Understanding the chemical nature of SCC is critical for its proper handling. SCC is a dark green to blue/black powder that is readily soluble in water but only slightly soluble in lower alcohols and practically insoluble in non-polar solvents like chloroform.[7][8]

The stability of an SCC aqueous solution is highly dependent on pH. Under acidic conditions (pH below 6.5) or in the presence of certain divalent cations like calcium, SCC can aggregate and precipitate out of solution.[4][7] While significantly more stable than chlorophyll, SCC is susceptible to photodegradation upon exposure to UV irradiation, which can lead to the oxidation of its chlorin structure.[9][10] Therefore, maintaining an appropriate pH and protecting the solution from light are the two most critical factors for ensuring its stability.

| Property | Description | Source(s) |

| Appearance | Dark green to black powder. | [3][8] |

| Solubility | Soluble in water; sparingly soluble in ethanol; insoluble in chloroform, oils. | [7][8] |

| pH Sensitivity | Precipitates in acidic conditions (pH < 6.5) and in the presence of Ca²⁺ ions. | [4][7] |

| Light Stability | More stable than natural chlorophyll but can degrade under UV irradiation. | [2][9] |

| Thermal Stability | More resistant to heat-induced degradation than natural chlorophyll. | [2] |

Materials and Equipment

Reagents

-

Sodium Copper Chlorophyllin powder (USP grade or equivalent)

-

Phosphate Buffer, pH 7.5 (see preparation below) or Type 1 Deionized Water

-

0.15 M Dibasic Sodium Phosphate (Na₂HPO₄)

-

0.15 M Monobasic Potassium Phosphate (KH₂PO₄)

Equipment

-

Analytical balance (4-decimal place)

-

Class A volumetric flasks and pipettes

-

pH meter, calibrated

-

Magnetic stirrer and stir bars

-

Amber glass storage vials or bottles

-

UV-Vis Spectrophotometer

-

Quartz or glass cuvettes (1 cm path length)

-

Syringe filters (0.22 µm or 0.45 µm, PVDF or other compatible material)

Safety Precautions

Before handling, consult the Material Safety Data Sheet (MSDS) for sodium copper chlorophyllin.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and nitrile gloves.[11][12]

-

Inhalation: SCC is a fine powder. Handle in a well-ventilated area or under a chemical fume hood to avoid inhaling dust, which may cause respiratory irritation.[11][12]

-

Contact: The compound can cause skin and serious eye irritation.[12] In case of contact, wash the affected area thoroughly with water.

-

Ingestion: Harmful if swallowed.[12] Do not eat, drink, or smoke in the handling area.

Detailed Protocol for 1 mg/mL Stock Solution Preparation

This protocol details the preparation of 100 mL of a 1 mg/mL (0.1% w/v) SCC stock solution. Adjust volumes and weights as necessary for different concentrations or volumes.

Step 1: Preparation of pH 7.5 Phosphate Buffer